N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide: is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a tert-butyl group, and a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the tert-butyl group and the pyrimidinyl moiety. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate amines with carboxylic acid derivatives to form the pyrrolidine ring.
Substitution Reactions:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of various products.
Mechanism of Action
The mechanism by which N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide: is structurally similar to other pyrrolidine derivatives and pyrimidinyl compounds.
2,6-Di-tert-butyl-4-methylpyridine: This compound shares the tert-butyl group and has a similar pyridine ring structure.
N-tert-butylacrylamide: This compound contains the tert-butyl group and an acrylamide moiety.
Uniqueness: The uniqueness of this compound lies in its combination of the pyrrolidine ring, tert-butyl group, and pyrimidinyl moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-tert-butyl-1-(2,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-10-8-13(17-11(2)16-10)19-7-6-12(9-19)14(20)18-15(3,4)5/h8,12H,6-7,9H2,1-5H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJMCHWTFAKHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(C2)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.